2-([2,4'-Bipyridin]-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([2,4’-Bipyridin]-3-yl)acetonitrile is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is linked to the 2,4’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, materials science, and various industrial applications .
Vorbereitungsmethoden
The synthesis of 2-([2,4’-Bipyridin]-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with aromatic aldehydes to form azachalcones, which are then reacted with malononitrile dimer to yield the desired compound . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like 2,4,6-triphenylpyrylium tetrafluoroborate under blue light irradiation .
Industrial production methods for bipyridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
2-([2,4’-Bipyridin]-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s nitrile group makes it susceptible to nucleophilic addition reactions, while the bipyridine moiety can participate in coordination chemistry.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Common reagents used in these reactions include metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-([2,4’-Bipyridin]-3-yl)acetonitrile primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects .
The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination to the metal center, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-([2,4’-Bipyridin]-3-yl)acetonitrile can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share the bipyridine core, their properties and applications can differ significantly:
2,2’-Bipyridine: Known for its strong chelating ability and is widely used in coordination chemistry.
4,4’-Bipyridine: Often used in the construction of supramolecular complexes and materials chemistry.
3,3’-Bipyridine: Exhibits unique electronic properties and is used in the development of conductive materials.
The uniqueness of 2-([2,4’-Bipyridin]-3-yl)acetonitrile lies in its specific substitution pattern, which can lead to distinct electronic and photophysical properties, making it suitable for specialized applications in materials science and catalysis .
Eigenschaften
Molekularformel |
C12H9N3 |
---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-(2-pyridin-4-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-6-3-10-2-1-7-15-12(10)11-4-8-14-9-5-11/h1-2,4-5,7-9H,3H2 |
InChI-Schlüssel |
XBFXANWSZUBKPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.